Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate
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Overview
Description
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is a chemical compound with the molecular formula C9H8Cl2N2O3 It is known for its unique structure, which includes a dichloropyridine ring and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with appropriate reagents to introduce the formamido and methylbutanoate groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloropyridine ring can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate exerts its effects involves its interaction with specific molecular targets. The dichloropyridine ring and formamido group allow it to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a compound of interest in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-chloropyridin-3-yl)formamido]-3-methylbutanoate
- Methyl 2-[(6-chloropyridin-3-yl)formamido]-3-methylbutanoate
- Methyl 2-[(5,6-dichloropyridin-3-yl)acetamido]-3-methylbutanoate
Uniqueness
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is unique due to the presence of both chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)9(12(18)19-3)16-11(17)7-4-8(13)10(14)15-5-7/h4-6,9H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXLJXPZLRQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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